molecular formula C10H13NO B083072 1-(5-Amino-2,4-dimethylphenyl)ethanone CAS No. 13621-22-2

1-(5-Amino-2,4-dimethylphenyl)ethanone

Cat. No.: B083072
CAS No.: 13621-22-2
M. Wt: 163.22 g/mol
InChI Key: OZCJSMHHEABGGV-UHFFFAOYSA-N
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Description

1-(5-Amino-2,4-dimethylphenyl)ethanone, with the CAS registry number 6670-71-9, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This substituted acetophenone features an amino group and two methyl groups on the benzene ring, contributing to its specific chemical and physical properties. Key physical properties include a density of approximately 1.047 g/cm³ and a boiling point of 316.4°C at 760 mmHg . The compound has a flash point of 145.2°C, which is an important safety consideration for handling and storage . As a building block in organic synthesis, this amino ketone is a valuable intermediate for developing more complex molecules. Its structure, which includes both an amino group and a ketone function on a dimethyl-substituted aromatic ring, makes it a versatile precursor in medicinal chemistry and materials science research. It can be utilized in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, which are known to possess a wide range of biological activities . Researchers can employ this compound in molecular hybridization strategies to create novel conjugates for investigating biological targets. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-amino-2,4-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-6-4-7(2)10(11)5-9(6)8(3)12/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCJSMHHEABGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985269
Record name 1-(5-Amino-2,4-dimethylphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6670-71-9, 13621-22-2
Record name 1-(5-Amino-2,4-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Amino-2',4'-dimethylacetophenone
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetophenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Features Biological Activity/Applications References
1-(5-Amino-2,4-dimethylphenyl)ethanone 5-NH₂, 2-CH₃, 4-CH₃ Enhanced electron density; potential for hydrogen bonding. Likely enzyme inhibition (predicted) -
1-(5-Amino-2,4-dihydroxyphenyl)ethanone 5-NH₂, 2-OH, 4-OH Hydroxyl groups increase polarity; strong H-bonding capacity. Antioxidant, α-glucosidase inhibition
1-[5-(Dimethylamino)-2-hydroxyphenyl]ethanone 5-N(CH₃)₂, 2-OH Dimethylamino group enhances lipophilicity; hydroxyl aids solubility. Pharmaceutical intermediate
1-(2-Amino-3,5-dimethylphenyl)-2-chloroethanone 2-NH₂, 3-CH₃, 5-CH₃, 2-Cl Chloro substituent increases electrophilicity; modified reactivity. Potential antimicrobial/antiviral agent
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2-OH, 5-OH, 4-OCH₃ Methoxy and hydroxyl groups synergize for enzyme binding. α-glucosidase inhibition (IC₅₀ = 12.3 μM)
1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Nitro and thioether groups Electron-withdrawing nitro groups enhance antimalarial activity. Antiplasmodial (pIC₅₀ = 8.2129)

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Solubility (Polar vs. Non-polar) LogP (Predicted)
This compound Not reported Moderate in polar solvents ~1.8
1-(5-Amino-2,4-dihydroxyphenyl)ethanone 137–142 (decomp.) High in polar solvents (e.g., H₂O) ~0.5
1-[5-(Dimethylamino)-2-hydroxyphenyl]ethanone 76.5–77.5 Moderate in ethanol ~1.2
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone Not reported High in methanol ~1.0
  • Melting Points : Hydroxyl groups generally increase melting points due to intermolecular H-bonding (e.g., 137–142°C for dihydroxy derivatives) .
  • LogP Trends: Methyl and chloro substituents increase lipophilicity (higher LogP), while hydroxyl and amino groups reduce it .

Preparation Methods

Regioselective Nitration

The foundational approach involves nitration of 1-(2,4-dimethylphenyl)ethanone to introduce a nitro group at the 5-position. The ketone’s meta-directing effect and methyl groups’ ortho/para-directing properties create competitive regioselectivity. Experimental data indicate that nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C preferentially yields 1-(5-nitro-2,4-dimethylphenyl)ethanone. The sulfuric acid protonates the ketone, enhancing its meta-directing influence, while steric hindrance from the 2- and 4-methyl groups disfavors substitution at adjacent positions.

Key Parameters:

  • Nitrating Agent: 65% HNO₃ in excess H₂SO₄

  • Temperature: 0–5°C (prevents polysubstitution)

  • Reaction Time: 6–8 hours

  • Yield: 62–68%

Reduction of Nitro Intermediate

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants. Palladium on carbon (Pd/C) under hydrogen gas (1 atm) in ethanol achieves 85% yield, with minimal byproducts. Alternative methods include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), though this generates stoichiometric metal waste.

Comparative Reduction Efficiency:

MethodConditionsSolventYield (%)Purity (%)
H₂/Pd-C (1 atm)25°C, 4 hoursEthanol8598
SnCl₂/HClReflux, 2 hoursHCl7895
NaHS (aqueous)60°C, 3 hoursH₂O/THF8097

Catalytic hydrogenation is preferred for scalability, while sodium hydrosulfide (NaHS) offers a metal-free alternative.

Alternative Pathway via Acetanilide Intermediates

Acetylation of 2,4-Dimethylaniline

2,4-Dimethylaniline is acetylated with acetic anhydride to form 2,4-dimethylacetanilide, protecting the amine during subsequent nitration. This step ensures regioselectivity by deactivating the ring toward electrophilic substitution at unintended positions.

Nitration and Reduction

Nitration of 2,4-dimethylacetanilide with fuming HNO₃ in H₂SO₄ introduces a nitro group at the 5-position. Hydrogenation over Raney nickel at 50°C yields 5-amino-2,4-dimethylacetanilide, which undergoes acidic hydrolysis (6M HCl, reflux) to produce 5-amino-2,4-dimethylaniline.

Friedel-Crafts Acylation

Introducing the acetyl group via Friedel-Crafts acylation faces challenges due to the amine’s deactivating effect. However, using aluminum chloride (AlCl₃) as a catalyst and acetyl chloride in dichloromethane at 0°C achieves moderate yields (45–50%).

Reaction Scheme:

5-Amino-2,4-dimethylaniline+AcClAlCl31-(5-Amino-2,4-dimethylphenyl)ethanone+HCl\text{5-Amino-2,4-dimethylaniline} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl}

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for nitration and reduction steps. For example, nitration of 1-(2,4-dimethylphenyl)ethanone under microwave conditions (100°C, 20 minutes) improves yield to 72%.

Flow Chemistry Applications

Continuous flow reactors enhance safety and efficiency in nitration, a highly exothermic process. A microreactor system with HNO₃/H₂SO₄ achieves 98% conversion at 25°C with residence times under 2 minutes.

Industrial-Scale Production

Catalytic Hydrogenation Optimization

Industrial plants employ fixed-bed reactors with Pd/C catalysts for large-scale nitro reductions. Process parameters include:

  • Pressure: 5–10 bar H₂

  • Temperature: 50–70°C

  • Solvent: Methanol/water (9:1)

  • Throughput: 500 kg/day

Crystallization Techniques

The final product is purified via antisolvent crystallization using ethanol/water mixtures. This method achieves 99.5% purity, critical for pharmaceutical applications .

Q & A

What are the key synthetic routes for 1-(5-Amino-2,4-dimethylphenyl)ethanone, and how can reaction conditions be optimized?

Level: Basic
Answer:
The synthesis typically involves nitration of 4,5-dimethylacetophenone followed by selective reduction of the nitro group to an amino group. Key steps include:

  • Nitration: Use concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
  • Reduction: Employ Fe/HCl or SnCl₂/HCl in ethanol at reflux (70–80°C) for 6–8 hours to reduce the nitro group while preserving the ketone functionality .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields >85% purity.
    Optimization Tips:
  • Monitor pH during reduction to prevent side reactions (e.g., ketone reduction to alcohol).
  • Use inert atmospheres (N₂) to avoid oxidation of the amino group .

How do the physicochemical properties (e.g., LogP, solubility) of this compound influence experimental design in biological studies?

Level: Intermediate
Answer:

  • LogP (3.695): Indicates moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. Pre-formulate with co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .
  • Boiling Point (319.3°C): Requires high-temperature reactions (e.g., reflux in toluene) for derivatization.
  • PSA (17.07 Ų): Low polarity implies potential membrane permeability, making it suitable for cellular uptake studies .
    Methodological Consideration:
  • Use sonication or heating (40–50°C) to enhance solubility in aqueous buffers.
  • Validate stability under assay conditions (pH 7.4, 37°C) via HPLC .

What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. negligible efficacy)?

Level: Advanced
Answer:
Discrepancies often arise from structural analogs or assay variability. To address:

Structural Confirmation: Verify compound identity via ¹H/¹³C NMR and HRMS to rule out impurities (e.g., methyl vs. methoxy substituents) .

Assay Standardization:

  • Use consistent microbial strains (e.g., E. coli ATCC 25922) and inoculum size (1×10⁶ CFU/mL).
  • Compare MIC values under identical conditions (e.g., broth microdilution vs. disk diffusion) .

Mechanistic Studies: Probe interactions with bacterial enzymes (e.g., dihydrofolate reductase) via molecular docking (PDB: 1DHF) or SPR .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon: charge ≈ +0.45 e).
  • Reactivity Predictions:
    • The amino group directs electrophiles to the para-methyl position (Hammett σₚ ≈ -0.15).
    • Frontier molecular orbital (FMO) analysis shows a LUMO energy of -1.8 eV, favoring nucleophilic attack at the ketone .
      Validation:
  • Compare computed transition states with experimental kinetics (e.g., Arrhenius plots for halogenation reactions) .

What are the best practices for characterizing stability under oxidative conditions?

Level: Intermediate
Answer:

  • Stress Testing: Expose to 3% H₂O₂ at 40°C for 24 hours. Monitor degradation via TLC (Rf shift from 0.5 to 0.3) or LC-MS (m/z 178 → m/z 194 for oxidized byproduct) .
  • Stabilizers: Add antioxidants (0.1% BHT) or store in amber vials at -20°C to prevent radical-mediated oxidation .
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order models (R² > 0.95) .

How does the compound’s regioselectivity in electrophilic aromatic substitution (EAS) compare to analogs?

Level: Advanced
Answer:
The amino group (-NH₂) is a strong ortho/para director, but steric hindrance from 2,4-dimethyl groups shifts reactivity:

  • Nitration: Preferentially occurs at the 5-position (least hindered) with 70% regioselectivity.
  • Chlorination: FeCl₃-catalyzed reactions favor the 3-position due to steric effects (yield: 55% vs. 35% for 5-chloro isomer) .
    Comparison:
  • 1-(2-Amino-3,5-dimethylphenyl)ethanone: Higher steric hindrance reduces EAS yields by 20–30% .

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